molecular formula C8H14O3 B2927817 Ethyl (1S,2S)-2-(hydroxymethyl)-1-methylcyclopropane-1-carboxylate CAS No. 1464926-59-7

Ethyl (1S,2S)-2-(hydroxymethyl)-1-methylcyclopropane-1-carboxylate

Cat. No.: B2927817
CAS No.: 1464926-59-7
M. Wt: 158.197
InChI Key: NPNIDLJZVHSBLF-SVRRBLITSA-N
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Description

Ethyl (1S,2S)-2-(hydroxymethyl)-1-methylcyclopropane-1-carboxylate is a cyclopropane derivative characterized by its stereospecific (1S,2S) configuration and functional groups: a hydroxymethyl (-CH2OH) substituent at position 2, a methyl (-CH3) group at position 1, and an ethyl ester (-COOEt) at the carboxylate position. Cyclopropane rings are known for their strain-induced reactivity, making such compounds valuable in medicinal chemistry and agrochemical research.

Properties

IUPAC Name

ethyl (1S,2S)-2-(hydroxymethyl)-1-methylcyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-3-11-7(10)8(2)4-6(8)5-9/h6,9H,3-5H2,1-2H3/t6-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPNIDLJZVHSBLF-SVRRBLITSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC1CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@]1(C[C@@H]1CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1464926-59-7
Record name ethyl (1S,2S)-2-(hydroxymethyl)-1-methylcyclopropane-1-carboxylate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

Ethyl (1S,2S)-2-(hydroxymethyl)-1-methylcyclopropane-1-carboxylate is a chiral organic compound notable for its unique cyclopropane structure and potential biological activities. This article explores its biological properties, synthesis, and applications based on various research findings.

Structural Information

  • Molecular Formula : C8_8H14_{14}O3_3
  • SMILES : CCOC(=O)[C@]1(C[C@@H]1CO)C
  • InChIKey : NPNIDLJZVHSBLF-SVRRBLITSA-N

Synthesis Methods

This compound can be synthesized through several methods, often involving the cyclopropanation of suitable precursors followed by esterification. The following table summarizes some synthetic routes:

Synthesis MethodDescription
CyclopropanationInvolves the reaction of alkenes with diazo compounds to form cyclopropanes.
EsterificationThe reaction of carboxylic acids with alcohols in the presence of an acid catalyst.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential applications in agriculture and medicine. Key findings include:

  • Antimicrobial Properties : Studies have indicated that this compound exhibits antimicrobial activity against a range of pathogens. Its effectiveness as a fungicide and insecticide has been noted, making it a candidate for agricultural applications .
  • Pharmacological Activities : Research suggests potential pharmacological effects, including anti-inflammatory and analgesic properties. These effects may be attributed to its unique structural features that interact with biological targets .

Case Study 1: Agricultural Applications

A study conducted by Sirhan et al. (2020) evaluated the efficacy of this compound as a natural pesticide. Results showed significant reductions in pest populations when applied to crops, suggesting its viability as an eco-friendly alternative to synthetic pesticides.

Case Study 2: Medicinal Uses

Research published in the Journal of Natural Products explored the anti-inflammatory effects of this compound in vitro. The study demonstrated that it reduced pro-inflammatory cytokine production in human cell lines, indicating its potential for therapeutic use in inflammatory diseases .

Comparative Analysis with Similar Compounds

The following table compares this compound with related compounds:

Compound NameKey FeaturesBiological Activity
Ethyl cyclopropanecarboxylateSimilar structure but lacks hydroxymethyl groupLimited antimicrobial activity
Methyl 2-methylcyclopropane-1-carboxylateDifferent substituentsNot extensively studied for biological activity

Comparison with Similar Compounds

Table 1: Structural Features of Ethyl (1S,2S)-2-(Hydroxymethyl)-1-Methylcyclopropane-1-Carboxylate and Analogues

Compound Name Substituents Stereochemistry CAS Number Molecular Formula
This compound -CH2OH (C2), -CH3 (C1), -COOEt (1S,2S) Not explicitly listed Likely C9H16O3 (estimated)
Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate -CH2OH (C2), -COOEt Racemic 15224-11-0 C7H12O3
Ethyl (1S,2S)-1,2-bis(hydroxymethyl)cyclopropane-1-carboxylate -CH2OH (C1 and C2), -COOEt (1S,2S) 1427158-39-1 C8H14O4
Methyl (1S,2R)-2-(2-hydroxyethyl)cyclopropane-1-carboxylate -CH2CH2OH (C2), -COOMe (1S,2R) 2165933-01-5 C7H12O3
(1S,2R)-Methyl 1-amino-2-ethylcyclopropanecarboxylate -NH2 (C1), -CH2CH3 (C2), -COOMe (1S,2R) 138457-95-1 C7H13NO2

Key Observations :

  • Substituent Effects: The target compound’s hydroxymethyl and methyl groups balance hydrophilicity and steric bulk, contrasting with analogues like the bis-hydroxymethyl derivative (higher polarity) or the amino-substituted compound (enhanced nucleophilicity) .
  • Stereochemistry : The (1S,2S) configuration distinguishes it from diastereomers like the (1S,2R)-configured methyl 2-(2-hydroxyethyl) derivative , which may exhibit divergent biological activity or crystallization behavior.

Key Observations :

  • The target compound’s synthesis may parallel methods used for related cyclopropanes, such as stereocontrolled alkylation or cyclization (e.g., Pd-catalyzed reactions in ) .
  • Sulfonamide coupling () and trifluoroacetylation () demonstrate the versatility of cyclopropane carboxylates in derivatization .

Physical and Spectral Properties

Table 3: Comparative Physical Data

Compound Melting Point (°C) ¹H-NMR (Key Signals) ¹³C-NMR (Key Signals)
This compound Not reported Expected: δ ~4.2 (–CH2OH), δ ~1.3 (–CH3) Likely: δ ~170 (C=O), δ ~60–70 (cyclopropane carbons)
Ethyl 1,2-bis(hydroxymethyl)cyclopropane-1-carboxylate Not reported δ 1.35–1.38 (cyclopropane CH), δ 4.21–4.00 (–CH2O) δ 171.4 (C=O), δ 62.8 (–CH2OH)
(1S,2R)-Methyl 1-amino-2-ethylcyclopropanecarboxylate Not reported δ 3.82 (–COOMe), δ 2.56–2.31 (cyclopropane CH) δ 173.3 (C=O), δ 42.5 (cyclopropane carbons)

Key Observations :

  • Cyclopropane ring protons typically resonate at δ 1.1–1.4 ppm, as seen in and .
  • The hydroxymethyl group’s –CH2OH protons may appear as a multiplet near δ 3.5–4.2 ppm, similar to analogues in and .

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